molecular formula C5H10O2 B1311204 Methoxymethyl allyl ether CAS No. 62322-45-6

Methoxymethyl allyl ether

Cat. No.: B1311204
CAS No.: 62322-45-6
M. Wt: 102.13 g/mol
InChI Key: ZITJIDNECMXYMH-UHFFFAOYSA-N
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Description

Methoxymethyl allyl ether is an organic compound that belongs to the class of ethers. It is characterized by the presence of a methoxymethyl group (CH3OCH2-) attached to an allyl group (CH2=CH-CH2-). This compound is often used as a protecting group in organic synthesis due to its stability under various reaction conditions and its ability to be easily removed when necessary.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methoxymethyl allyl ether can be synthesized through the reaction of allyl alcohol with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs under mild conditions and yields the desired ether product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions: Methoxymethyl allyl ether undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the ether into alcohols or hydrocarbons.

    Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Acidic or basic conditions can facilitate the substitution reactions.

Major Products: The major products formed from these reactions include alcohols, aldehydes, carboxylic acids, and substituted ethers.

Scientific Research Applications

Methoxymethyl allyl ether has a wide range of applications in scientific research:

    Chemistry: It is used as a protecting group for alcohols and amines in organic synthesis.

    Biology: The compound can be used in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: It plays a role in the development of drug delivery systems and prodrugs.

    Industry: this compound is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methoxymethyl allyl ether involves its ability to protect functional groups during chemical reactions. The methoxymethyl group can be easily introduced and removed under specific conditions, allowing for selective transformations in complex molecules. The molecular targets and pathways involved include the formation of stable intermediates and the prevention of unwanted side reactions.

Comparison with Similar Compounds

Methoxymethyl allyl ether can be compared with other similar compounds such as:

    Methoxymethyl benzyl ether: Similar in structure but with a benzyl group instead of an allyl group.

    Methoxymethyl phenyl ether: Contains a phenyl group, offering different reactivity and stability.

    Methoxymethyl propyl ether: Features a propyl group, providing different physical and chemical properties.

The uniqueness of this compound lies in its combination of the methoxymethyl and allyl groups, which provides a balance of stability and reactivity suitable for various synthetic applications.

Properties

IUPAC Name

3-(methoxymethoxy)prop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c1-3-4-7-5-6-2/h3H,1,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZITJIDNECMXYMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70435547
Record name METHOXYMETHYL ALLYL ETHER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70435547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62322-45-6
Record name METHOXYMETHYL ALLYL ETHER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70435547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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